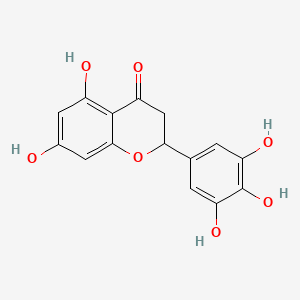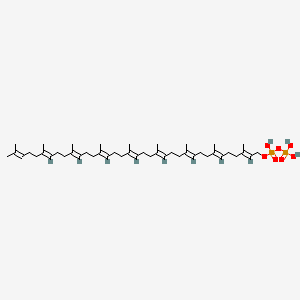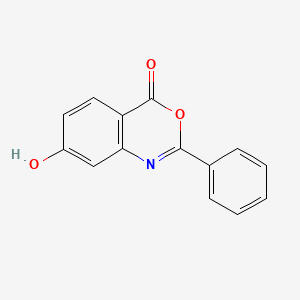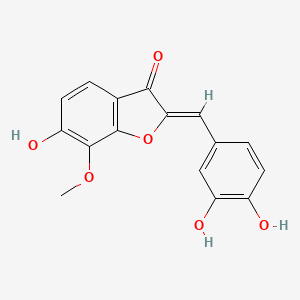![molecular formula C51H94O6 B1241272 TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)
TG(16:0/16:1(9Z)/16:1(9Z))[iso3]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:0/16:1(9Z)/16:1(9Z))[iso3] is a triglyceride.
Aplicaciones Científicas De Investigación
Infant Nutrition and Fatty Acid Composition :
- Human milk triacylglycerols (TGs) have a unique fatty acid composition that is crucial for infant nutrition. These TGs, including TG(16:0/16:1(9Z)/16:1(9Z)), are structured to ensure efficient digestion and absorption in infants. The stereospecific positioning of fatty acids in milk TGs, particularly with high amounts of fat and palmitic acid (16:0), is a significant aspect of human milk that influences infant growth and health. This has implications for the development of infant formulas that mimic the TG structure of human milk for optimal nutrition (Innis, 2011).
Metabolic Engineering for Improved Infant Formulas :
- Research has been conducted to engineer oilseeds to produce TGs that mimic the composition of human milk, particularly the TG molecular species 1,3-olein-2-palmitin (OPO), which is important for infant nutrition. This involves altering the metabolism of plants to incorporate specific fatty acids, like palmitic acid (16:0), into the middle position of TGs. The resulting engineered oils can potentially be used in infant formulas to provide a fat composition closer to that of human milk (Van Erp et al., 2021).
Markers of Insulin Resistance and Diabetes :
- Certain triacylglycerols, including those containing saturated fatty acids like TG(16:0/16:0/18:1), have been identified as better markers of insulin resistance than total serum TG concentrations. This finding is significant for understanding the metabolic factors associated with diabetes and for developing targeted treatments (Kotronen et al., 2009).
Lipidomics and Disease Analysis :
- Comprehensive analysis of triacylglycerols with specific fatty acid chain compositions, such as TG(16:0/16:1(9Z)/16:1(9Z)), is crucial for understanding their functions in various diseases. Precise analysis of individual triacylglycerols can reveal insights into the lipid metabolism in diseases like cardiovascular disease and liver diseases, including hepatocellular carcinoma (Guan et al., 2017).
Propiedades
Nombre del producto |
TG(16:0/16:1(9Z)/16:1(9Z))[iso3] |
|---|---|
Fórmula molecular |
C51H94O6 |
Peso molecular |
803.3 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] hexadecanoate |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21-/t48-/m0/s1 |
Clave InChI |
RUOVJPPUXXFZPC-YZEIBMOJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



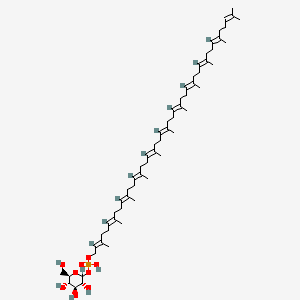
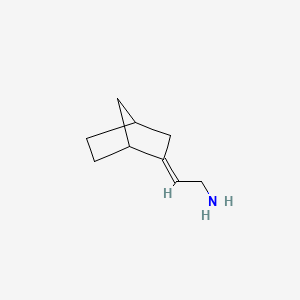
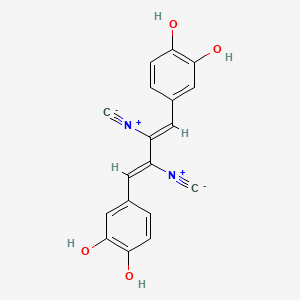
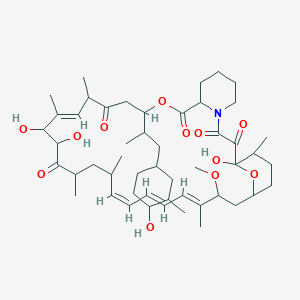
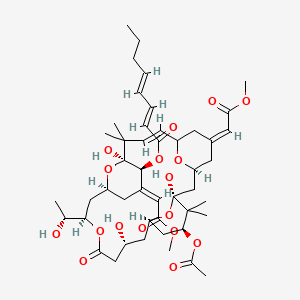
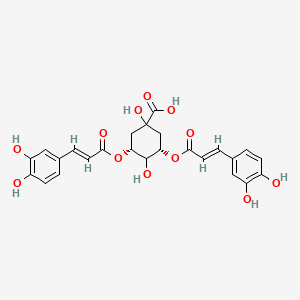
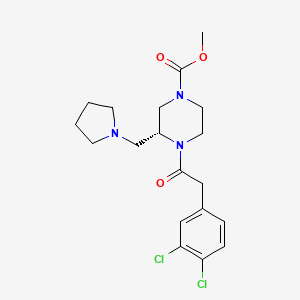
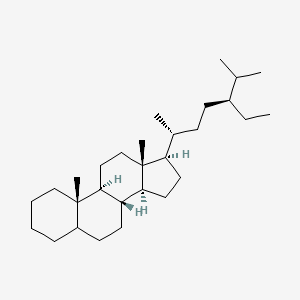
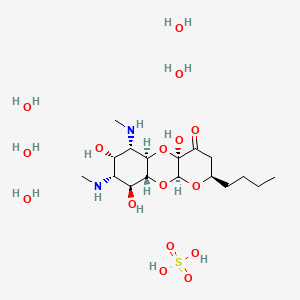
![[3-Methyl-1-[[1-oxo-2-[[oxo(2-pyrazinyl)methyl]amino]-3-phenylpropyl]amino]butyl]boronic acid](/img/structure/B1241208.png)
